Superior Vasorelaxant Potency Compared to Amlodipine, Felodipine, and Verapamil
In a direct comparative study assessing vasorelaxant potency in KCl-precontracted blood vessels, isradipine exhibited the highest potency among several clinically used calcium channel blockers, surpassing amlodipine, felodipine, and verapamil [1]. This higher intrinsic potency may allow for lower dosing to achieve the same therapeutic effect, a key consideration in preclinical and clinical studies.
| Evidence Dimension | Vasorelaxant Potency (bvlC50) |
|---|---|
| Target Compound Data | Approximately 1 nM |
| Comparator Or Baseline | Amlodipine (~1-700 nM range, less potent), Felodipine (~1-700 nM range, less potent), Verapamil (~1-700 nM range, less potent) |
| Quantified Difference | Isradipine ranked highest or equal highest (isradipine ≥ nifedipine ≥ nitrendipine ≥ amlodipine ≥ verapamil ≥ felodipine) |
| Conditions | In vitro, KCl-precontracted blood vessels (femoral, jugular, saphenous veins and coronary/renal arteries) from micropigs |
Why This Matters
Quantified potency differences justify the selection of isradipine over less potent analogs when the experimental model requires maximal vasodilation at minimal concentrations, potentially reducing off-target effects.
- [1] Intervessel (arteries and veins) and heart/vessel selectivities of therapeutically used calcium entry blockers: variable, vessel-dependent indexes. In Vitro Journal Article. View Source
